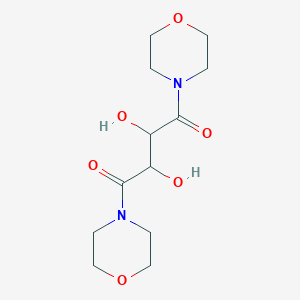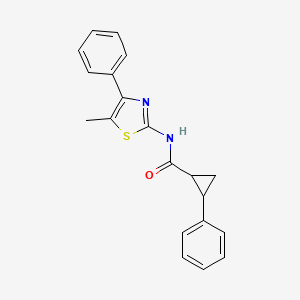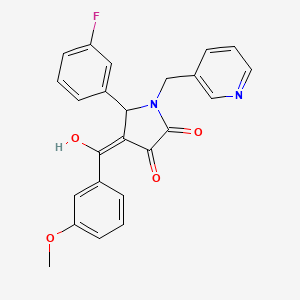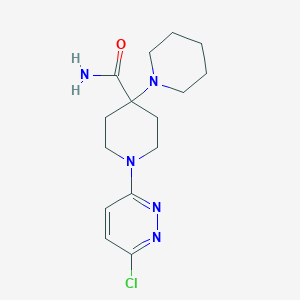![molecular formula C15H13Cl2NO2 B5464289 3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5464289.png)
3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been studied extensively for its ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
Mecanismo De Acción
The mechanism of action of 3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one involves the inhibition of specific enzymes that are necessary for the growth and survival of cancer cells. This inhibition leads to the apoptosis, or programmed cell death, of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one have been studied extensively. It has been shown to inhibit the growth of cancer cells in vitro, as well as to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one in lab experiments include its ability to inhibit the growth of cancer cells and its potential use in the development of new cancer treatments. However, there are also limitations to its use, such as the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one. These include further studies to determine its safety and efficacy in vivo, as well as its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's. Additionally, there is a need for the development of new methods for the synthesis of this compound, as well as the identification of new compounds with similar or improved properties.
Métodos De Síntesis
The synthesis of 3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one involves several steps, including the reaction of 2,5-dichloroaniline with 5-methyl-2-furancarboxaldehyde to form a Schiff base. This Schiff base is then reacted with ethyl acetoacetate in the presence of a base to produce the final compound.
Aplicaciones Científicas De Investigación
The potential applications of 3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one in scientific research are vast. The compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new cancer treatments. Additionally, it has been studied for its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-3-(2,5-dichloroanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9(7-14(19)15-6-3-10(2)20-15)18-13-8-11(16)4-5-12(13)17/h3-8,18H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDFOPAGVGBDMT-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=C(C)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C(\C)/NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5464212.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5464217.png)
![2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis[N-(tert-butyl)acetamide]](/img/structure/B5464223.png)
![7-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5464226.png)

![4-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]amino}-4-oxobutanoic acid](/img/structure/B5464238.png)

![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5464252.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5464261.png)

![methyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]glycinate](/img/structure/B5464269.png)
![[3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B5464298.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5464309.png)
